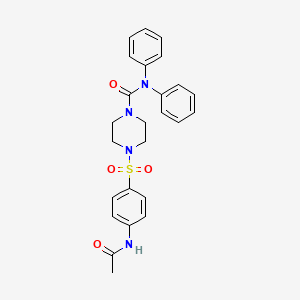

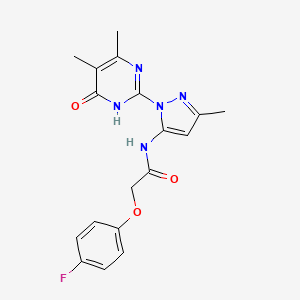

![molecular formula C22H14FN3 B2506828 3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 692287-78-8](/img/structure/B2506828.png)

3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied due to its diverse biological activities. Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis . The introduction of a fluorophenyl group at the 3-position and a naphthyl group at the 7-position could potentially influence the compound's biological activity and its physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions, as seen in the one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which proceeds via a reaction between β-enaminones and NH-3-aminopyrazoles, followed by formylation with Vilsmeyer-Haack reagent . Similarly, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves high-temperature cyclization of previously synthesized benzamides of pyrazole-4-carboxylic acid . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various techniques such as NMR measurements and X-ray diffraction analysis . The crystal structure of a related compound, diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, revealed that the dihedral angles between the benzene ring and the pyrazolopyrimidine core can significantly affect the overall three-dimensional structure of the molecule . This information is crucial for understanding the molecular conformation of this compound and its potential interactions with biological targets.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions with nucleophiles. For instance, nucleophilic additions to pyrazolo[1,5-a]pyrimidine-3-carbonitrile in the presence of triethyloxonium fluoroborate have been described, leading to the formation of different types of products depending on the nature of the nucleophile . These reactions demonstrate the reactivity of the pyrazolo[1,5-a]pyrimidine core and suggest that this compound could also participate in similar reactions, which could be useful for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of a trifluoromethyl group has been shown to enhance the fluorescence of pyrazolo[1,5-a]pyrimidine, indicating that such substitutions can affect the photophysical properties of the compound . The presence of fluorine atoms can also influence the compound's lipophilicity, which is an important factor in drug design. The compound's solubility, stability, and reactivity are all critical parameters that need to be considered in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Synthesis Techniques: The compound has been synthesized through various methods, including condensation reactions and sonochemical methods. These methods are advantageous due to their simplicity, mild conditions, and satisfactory yields (Buriol et al., 2013).

- Cancer Research: Some derivatives of this compound show inhibition of cancer cell proliferation, making them of interest in cancer research (Liu et al., 2016).

Antimicrobial and Antiproliferative Activities

- Antimicrobial Effects: Pyrazolo[1,5-a]pyrimidines, including variants of the compound , have demonstrated effectiveness against Mycobacterium tuberculosis and other bacteria (Sutherland et al., 2022), (Abdelhamid et al., 2008).

- Antiproliferative Properties: These compounds have shown potential in inhibiting the growth of various cancer cell lines, indicating their usefulness in antitumor research (Fahim et al., 2021).

Herbicidal Applications

- Pyrazolo[1,5-a]pyrimidine derivatives have been found to have herbicidal activity, indicating potential in agricultural applications (Luo et al., 2017).

Potential in Drug Development

- Drug Efficacy Evaluations: Studies have explored the use of pyrazolo[1,5-a]pyrimidine derivatives in drug efficacy determinations, including antioxidant, anti-breast cancer, and anti-inflammatory properties, highlighting their potential in novel drug discovery (Thangarasu et al., 2019).

Fluorescent Probes and Light-Emitting Properties

- Fluorescence Studies: Derivatives of pyrazolo[1,5-a]pyrimidine have been used in the synthesis of functional fluorophores, showing potential as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to have varied and significant biological activities . They are often used as the dominant motif of many drugs .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets through hydrophobic bonds and van der Waals interactions .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Pyrazolo[1,5-a]pyrimidines have been found to have therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .

Zukünftige Richtungen

The future directions for research on “3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine” and other pyrazolo[1,5-a]pyrimidines are promising. These compounds have a high impact in medicinal chemistry and material science, and new synthetic pathways and applications continue to be explored .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN3/c23-19-9-7-16(8-10-19)20-14-25-26-21(11-12-24-22(20)26)18-6-5-15-3-1-2-4-17(15)13-18/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZARQWHDLKJXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

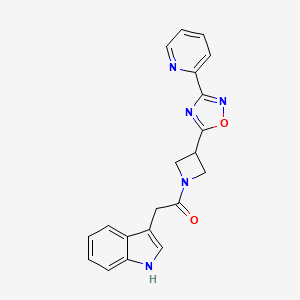

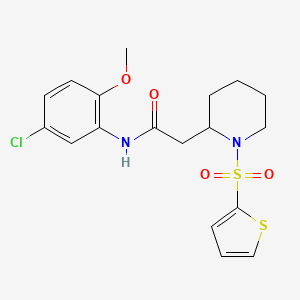

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)

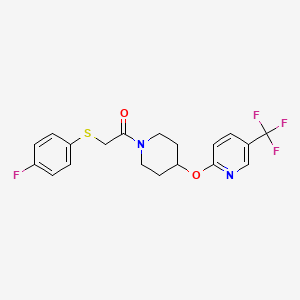

![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)

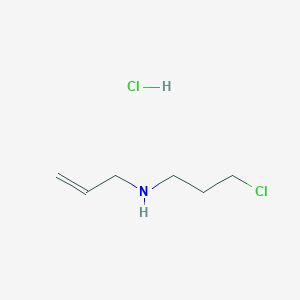

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)